molecular formula C17H15N3O3 B11052972 1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11052972
M. Wt: 309.32 g/mol
InChI Key: KCOJYXCNACJHTM-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-(3-HYDROXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a furan ring, a hydroxyphenyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(2-FURYLMETHYL)-4-(3-HYDROXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyridine core, followed by the introduction of the furan and hydroxyphenyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-(2-FURYLMETHYL)-4-(3-HYDROXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Scientific Research Applications

1-(2-FURYLMETHYL)-4-(3-HYDROXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its bioactive properties.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals due to its versatile chemical structure.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-(3-HYDROXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

1-(2-FURYLMETHYL)-4-(3-HYDROXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as:

    Pyrazolopyridines: These compounds share the pyrazolopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Furan-containing compounds: Compounds with a furan ring may exhibit similar reactivity and biological activities, but the presence of other functional groups can significantly alter their properties.

    Hydroxyphenyl derivatives: These compounds contain a hydroxyphenyl group, which can contribute to their antioxidant and bioactive properties.

The uniqueness of 1-(2-FURYLMETHYL)-4-(3-HYDROXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H15N3O3/c21-12-4-1-3-11(7-12)14-8-16(22)19-17-15(14)9-18-20(17)10-13-5-2-6-23-13/h1-7,9,14,21H,8,10H2,(H,19,22)

InChI Key

KCOJYXCNACJHTM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=CC=C4)O

Origin of Product

United States

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